molecular formula C16H16O4 B1429296 Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 208652-71-5

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1429296
M. Wt: 272.29 g/mol
InChI Key: NIFQFQNFVUIJEQ-UHFFFAOYSA-N
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Description

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, also known as MDB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of biphenyl, a common organic compound that is widely used in the production of plastics, dyes, and pharmaceuticals. MDB is a white crystalline powder that is soluble in organic solvents, and it has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Biphenyl Derivatives and Marine Fungi

A new biphenyl derivative, related to Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, was isolated from a marine fungus. This derivative, known as 3,5′-dihydroxy-4′,5-dimethoxy-2′-methyl-[1,1′-biphenyl]-2-carboxylic acid methyl ester, was identified from the fungus found in the rhizosphere soil of mangrove roots. The compound's structure was elucidated using comprehensive spectroscopic methods, primarily 2D NMR techniques (Li, Ding, She, & Lin, 2008).

Angiotensin II Receptors Antagonist Properties

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate has been indicated as a precursor in the synthesis of nonpeptide angiotensin II antagonists. The compounds synthesized showed angiotensin II blocking activity, with their affinity for angiotensin II receptors established in a binding assay experiment and an isolated organ test. The presence of 2',6'-dimethoxy substituent on the biphenyl moiety was found to significantly decrease affinity for the receptor (Bovy, Collins, Olins, McMahon, & Hutton, 1991).

Optical Chloride Sensor Development

The compound served as a key intermediate in the synthesis of an optical chloride sensor. Methyl 2′-aminobiphenyl-4-carboxylate, synthesized via Suzuki-Miyaura cross-coupling followed by regioselective nitration, displayed significant changes in emission color in the presence of chloride ions, shifting from blue to bright green. This sensor's chloride sensing properties were further explored using spectroscopic techniques (Das, Mohar, & Bag, 2021).

Tyrosinase Inhibition for Pharmaceutical Use

Biphenyl-based compounds, closely related to Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, have clinical importance for the treatments of hypertension and inflammation. A study synthesized a series of novel biphenyl ester derivatives and evaluated them for their anti-tyrosinase activities. Some compounds exhibited significant inhibitions, comparable to the standard inhibitor kojic acid, making them potential candidates for pharmaceutical uses (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).

properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFQFQNFVUIJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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